molecular formula C9H12N2O2 B1281544 Ethyl (4-aminophenyl)carbamate CAS No. 57399-97-0

Ethyl (4-aminophenyl)carbamate

Cat. No. B1281544
CAS RN: 57399-97-0
M. Wt: 180.2 g/mol
InChI Key: SABZQUOBNXDLDV-UHFFFAOYSA-N
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Patent
US07368472B2

Procedure details

4-Nitro-aniline (100 g, 0.72 mol) is dissolved in ethyl acetate (800 mL) and diisopropylethylamine (89.6 mL, 0.936 mol) is added. Ethyl chloroformiate (252 mL, 1.45 mol) dissolved in ethyl acetate (200 mL) is added and the solution is stirred for 18 h at ambient temperature. The mixture is washed with 2M HCl (300 mL) and brine (300 mL), dried (MgSO4) and concentrated in vacuo to half of the original volume. To the resulting solution is added palladium on activated carbon (10 g, 5% Pd, 50% H2O) and the mixture is hydrogenated on a Parr apparatus (pH2=3 bar) at ambient temperature for 12 hours. The mixture is filtered through Celite and the solvent evaporated in vacuo to give 118 g (90%) of the title compound as crystalline product.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
89.6 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Yield
90%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:10]=[CH:9][C:7]([NH2:8])=[CH:6][CH:5]=1)([O-])=O.C(N(C(C)C)CC)(C)C.[C:20]([O:23][CH2:24][CH3:25])(=[O:22])C>>[CH2:24]([O:23][C:20](=[O:22])[NH:1][C:4]1[CH:10]=[CH:9][C:7]([NH2:8])=[CH:6][CH:5]=1)[CH3:25]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(N)C=C1
Name
Quantity
800 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
89.6 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution is stirred for 18 h at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
WASH
Type
WASH
Details
The mixture is washed with 2M HCl (300 mL) and brine (300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to half of the original volume
ADDITION
Type
ADDITION
Details
To the resulting solution is added palladium on activated carbon (10 g, 5% Pd, 50% H2O)
WAIT
Type
WAIT
Details
the mixture is hydrogenated on a Parr apparatus (pH2=3 bar) at ambient temperature for 12 hours
Duration
12 h
FILTRATION
Type
FILTRATION
Details
The mixture is filtered through Celite
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)OC(NC1=CC=C(C=C1)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 118 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.